1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine
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Overview
Description
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine is a synthetic compound belonging to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and antidepressants . This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a piperazine ring.
Preparation Methods
The synthesis of 1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine typically involves the reaction of piperazine with benzyl chloride and a chlorophenyl derivative. One common method involves the following steps :
Reaction of Piperazine with Benzyl Chloride: Piperazine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 1-benzylpiperazine.
Addition of Chlorophenyl Derivative: The 1-benzylpiperazine is then reacted with a chlorophenyl derivative under controlled conditions to form the final product.
Industrial production methods often involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or chlorophenyl positions.
Scientific Research Applications
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters such as dopamine and serotonin. This leads to enhanced mood, increased alertness, and improved cognitive function . The molecular targets include dopamine and serotonin receptors, and the pathways involved are related to the modulation of neurotransmitter release and reuptake.
Comparison with Similar Compounds
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine can be compared with other similar compounds such as:
1-benzylpiperazine (BZP): BZP is a central nervous system stimulant with similar effects but is less potent than the compound .
1-methyl-4-benzylpiperazine (MBZP): MBZP is another stimulant with a slightly different structure, leading to variations in its pharmacological effects.
1-(3-chlorophenyl)piperazine (mCPP): mCPP is widely used in research and has similar stimulant properties but differs in its specific receptor interactions.
Properties
IUPAC Name |
1-benzyl-4-[(Z)-2-chloro-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2/c21-20(15-18-7-3-1-4-8-18)17-23-13-11-22(12-14-23)16-19-9-5-2-6-10-19/h1-10,15H,11-14,16-17H2/b20-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUDRLFYDSKMCK-HKWRFOASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=CC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C/C(=C/C3=CC=CC=C3)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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